2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it an ideal candidate for various research applications. In
Mechanism of Action
The mechanism of action of 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It also induces apoptosis and inhibits cell proliferation in cancer cells. Additionally, it reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide in lab experiments is its unique chemical structure and properties. It has been shown to have potential anti-cancer and anti-inflammatory properties, making it an ideal candidate for various research applications. However, one limitation is the lack of information on its mechanism of action. Further research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for research on 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide. One direction is to further investigate its potential anti-cancer properties. Studies could focus on its efficacy in different types of cancer and its potential as a therapeutic agent. Another direction is to investigate its potential anti-inflammatory properties. Studies could focus on its efficacy in different animal models of inflammation and its potential as a therapeutic agent. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-phenylindole with 2-bromoacetophenone in the presence of a palladium catalyst. This reaction results in the formation of 2-oxo-2-(2-phenylindolizin-3-yl)acetophenone. The second step involves the reaction of 2-oxo-2-(2-phenylindolizin-3-yl)acetophenone with tetrahydrofuran-2-ylmethylamine in the presence of acetic acid. This reaction results in the formation of this compound.
Scientific Research Applications
2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has various scientific research applications. It has been studied for its potential anti-cancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
properties
IUPAC Name |
2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(21(25)22-14-17-10-6-12-26-17)19-18(15-7-2-1-3-8-15)13-16-9-4-5-11-23(16)19/h1-5,7-9,11,13,17H,6,10,12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXXVFSJWCDIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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